

# (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate chemical structure

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## Compound of Interest

Compound Name: (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

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## Technical Guide: (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold and the presence of a protected secondary amine make it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapies, particularly as a key component in the synthesis of Janus kinase (JAK) inhibitors.

### Chemical Structure and Identification

The chemical structure of **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** is characterized by a pyrrolidine ring with a methylamino group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(R)" designation indicates the stereochemistry at the chiral center (C3).

## Chemical Identifiers

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | tert-butyl (3R)-3-(methyamino)pyrrolidine-1-carboxylate |
| SMILES            | <chem>CC(C)(C)OC(=O)N1CC--INVALID-LINK--NC</chem>       |
| InChI Key         | OKUCEQDKBKYEJY-MRVPVSSYSA-N                             |
| CAS Number        | 199336-83-9   |
| Molecular Formula | C10H20N2O2  |
| Molecular Weight  | 200.28 g/mol  |

## Physicochemical Properties

A summary of the key physicochemical properties of **(R)-tert-butyl 3-(methyamino)pyrrolidine-1-carboxylate** is presented below.

## Physicochemical Data

| Property            | Value                  | Source              |
|---------------------|------------------------|---------------------|
| Physical Form       | Liquid                 | <a href="#">[1]</a> |
| Boiling Point       | 269 °C at 760 mmHg     | <a href="#">[1]</a> |
| Density             | 1.03 g/cm <sup>3</sup> | <a href="#">[2]</a> |
| Flash Point         | 117 °C                 | <a href="#">[1]</a> |
| Storage Temperature | 2-8 °C                 | <a href="#">[1]</a> |

## Experimental Protocols

The synthesis of **(R)-tert-butyl 3-(methyamino)pyrrolidine-1-carboxylate** can be achieved through a two-step process starting from (R)-3-aminopyrrolidine. The first step involves the

protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the primary amine.

## Step 1: Synthesis of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate

This procedure outlines the N-Boc protection of (R)-3-aminopyrrolidine.

Materials:

- (R)-3-aminopyrrolidine
- Di-tert-butyl dicarbonate (Boc)<sub>2</sub>O
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

**Procedure:**

- To a solution of (R)-3-aminopyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).
  - Cool the mixture to 0 °C in an ice bath with stirring.
  - Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> solution.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with water and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
  - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a colorless oil.
- [3]

## Step 2: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

This procedure describes the methylation of the primary amine of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

**Materials:**

- (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate
- Formaldehyde (37% aqueous solution)

- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ )
- Dichloromethane ( $\text{DCM}$ )
- Water
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equivalent) in methanol ( $\text{MeOH}$ ) in a round-bottom flask.
- Add formaldehyde solution (1.2 equivalents) to the mixture at room temperature.
- Stir the reaction mixture for 1 hour.
- Cool the mixture to  $0\text{ }^{\circ}\text{C}$  in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by carefully adding water.
- Remove the methanol under reduced pressure.

- Extract the aqueous residue with dichloromethane (DCM).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate**. Further purification can be performed by column chromatography if necessary.

#### Characterization Data (Expected):

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): The spectrum is expected to show signals for the tert-butyl protons (singlet,  $\sim 1.46$  ppm), the methyl group protons (singlet,  $\sim 2.45$  ppm), and multiplets for the pyrrolidine ring protons.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ): Expected signals include those for the tert-butyl group ( $\sim 28.4$ ,  $79.5$  ppm), the methyl group ( $\sim 36.0$  ppm), and the carbons of the pyrrolidine ring.
- Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule  $[\text{M}+\text{H}]^+$  is approximately 201.16.

## Application in Drug Development: Janus Kinase (JAK) Inhibitors

Chiral pyrrolidine derivatives are crucial structural motifs in a variety of pharmacologically active compounds.<sup>[4]</sup> **(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate** serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. This pathway is integral to the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.<sup>[5]</sup>

### The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, leading to gene expression.<sup>[5][6]</sup> The pathway involves three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.<sup>[5]</sup>

The general mechanism is as follows:

- **Ligand Binding and Receptor Dimerization:** A cytokine binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.
- **JAK Activation:** This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
- **STAT Recruitment and Phosphorylation:** The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for STAT proteins.
- **STAT Dimerization and Nuclear Translocation:** Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach from the receptor, dimerize, and translocate to the nucleus.
- **Gene Transcription:** In the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.<sup>[5][6]</sup>

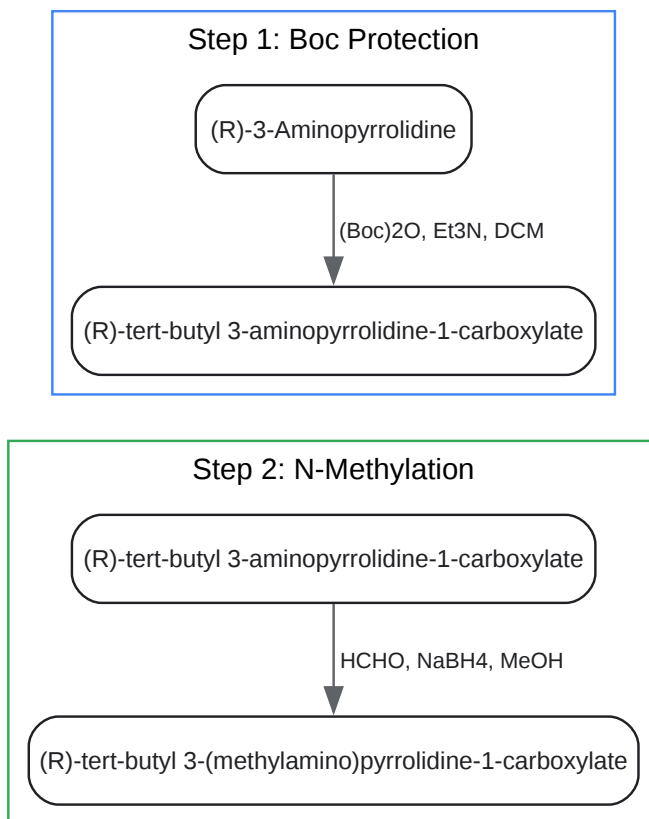
## Mechanism of Inhibition by Pyrrolidine-Based Compounds

JAK inhibitors containing a chiral pyrrolidine moiety, such as tofacitinib, function as ATP-competitive inhibitors.<sup>[7]</sup> They bind to the ATP-binding site of the JAK enzyme, preventing it from phosphorylating its substrates (the receptor and STATs). This blockade of the signaling cascade effectively suppresses the downstream inflammatory response. The specific stereochemistry of the pyrrolidine ring is often critical for potent and selective inhibition of the target kinase.

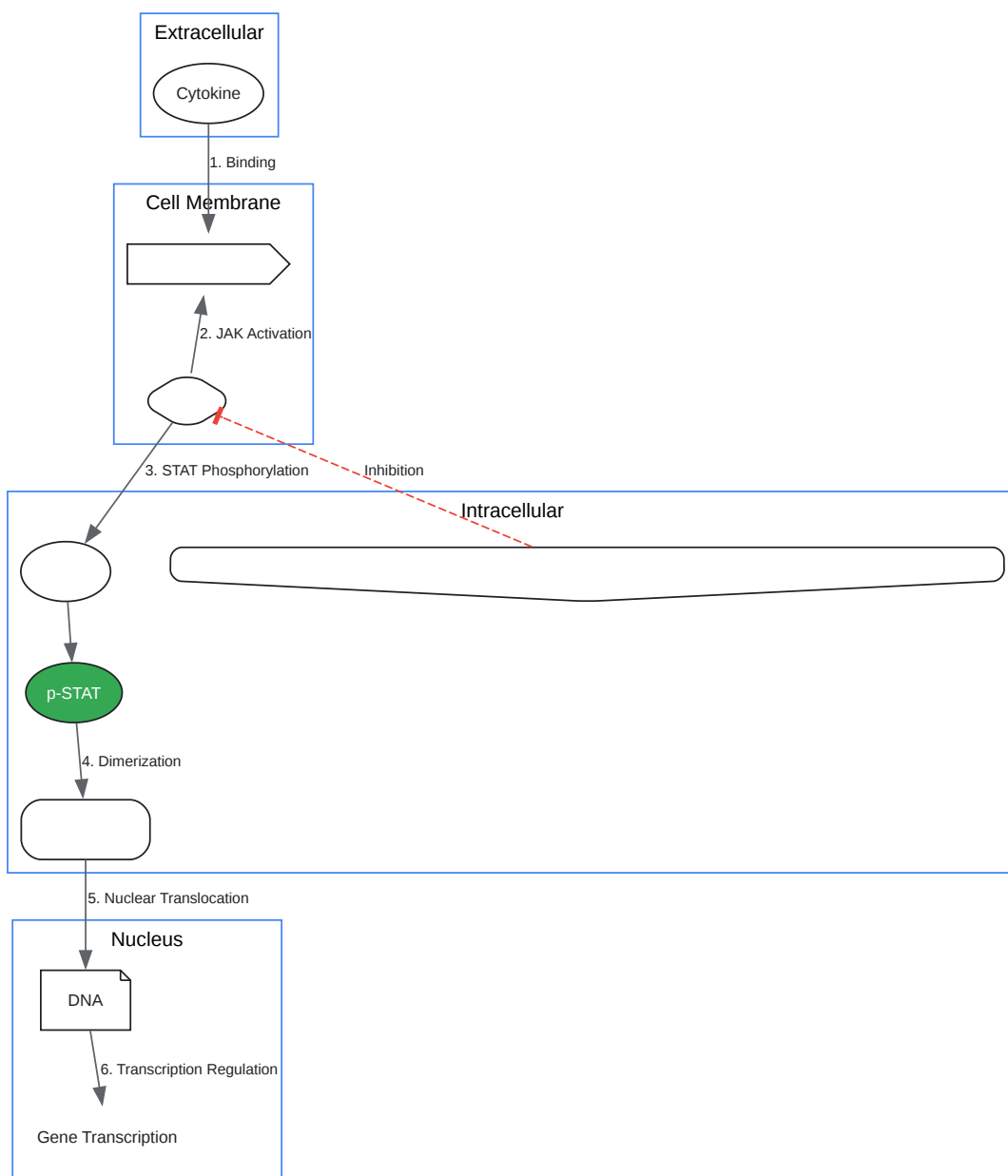
## Visualizations

## Synthetic Workflow

## Synthetic Workflow for (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate



## JAK-STAT Signaling Pathway and Inhibition

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## References

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